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Compound of Interest

Compound Name: 2-(3-Nitrophenoxy)ethylamine

CAS No.: 26646-35-5

Cat. No.: B1600485

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8][9]
Phenoxyethylamine (2-phenoxyethanamine, CAS: 1758-46-9) represents a distinct structural

class often confused with, yet chemically unique from, the phenethylamine (PEA) backbone

common in neuropsychiatric drug discovery. While PEA contains a carbon linker (Ph-CH2-CH2-

NH2), phenoxyethylamine incorporates an ether linkage (Ph-O-CH2-CH2-NH2).

This single atom substitution drastically alters the electronic environment, metabolic stability,

and spectroscopic signature of the molecule. This guide provides an objective comparison of

analytical techniques required to unequivocally characterize phenoxyethylamine derivatives,

distinguishing them from their isobaric or homologous phenethylamine counterparts.

The Core Analytical Challenge: Differentiation
The primary challenge in characterizing phenoxyethylamines is distinguishing the ether linkage

from the alkyl chain of PEAs, especially in complex mixtures or metabolic studies where
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oxidative dealkylation may occur.

Feature
Phenethylamine
(PEA)

Phenoxyethylamin
e (POEA)

Analytical Impact

Linker Carbon (-CH2-) Oxygen (-O-)
NMR: Significant

chemical shift change.

Electronic Effect
Weakly donating

(Alkyl)

Electron Donating

(Resonance)

UV: Bathochromic

shift in aromatic

absorption.

Basicity pKa ~ 9.8
pKa ~ 9.2 (Inductive

effect of O)

HPLC: Altered

retention time at

physiological pH.

Fragmentation
Tropylium ion (

91)

Phenoxy/Phenol ions (

94, 107)

MS: Distinct

fragmentation

pathways.

Technique Comparison: Strengths & Limitations
Technique A: Nuclear Magnetic Resonance (NMR)
Spectroscopy
The Gold Standard for Structural Elucidation

NMR is the only technique capable of ab initio structural confirmation. For phenoxyethylamines,

the ether oxygen exerts a powerful deshielding effect on the adjacent methylene protons,

creating a diagnostic signature that is impossible to misinterpret.

Diagnostic Signal (1H NMR): The methylene protons adjacent to the oxygen (Ph-O-CH2-)

appear as a triplet at

4.0 – 4.1 ppm. In contrast, the corresponding benzylic protons in PEA (Ph-CH2-) appear
upfield at

2.8 – 2.9 ppm.
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Causality: The electronegative oxygen atom pulls electron density away from the adjacent

carbon, deshielding the protons and shifting the resonance downfield.

Technique B: Mass Spectrometry (LC-MS/MS vs GC-MS)
Sensitivity & Mixture Analysis

While NMR confirms structure, MS is required for trace impurity profiling and biological matrix

analysis.

GC-MS (EI Source):

PEA: Dominant

-cleavage yields

30 (

) and tropylium

91.

Phenoxyethylamine: Dominant

-cleavage also yields

30. However, the secondary fragments are distinct. The ether linkage often leads to the
formation of a phenol radical cation (

94) or a phenoxy cation (

93), avoiding the formation of the tropylium ion characteristic of alkyl-benzenes.

LC-MS/MS (ESI Source):

Preferred for polar derivatives and salts.

Protocol Note: Acidic mobile phases are essential to protonate the primary amine

, ensuring high sensitivity.
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Technique C: HPLC-UV/DAD
Quantification & Purity

Chromatographic Behavior: Phenoxyethylamines are generally less basic than PEAs due to

the electron-withdrawing inductive effect of the

-oxygen. This often results in sharper peak shapes on C18 columns with standard acidic
modifiers (Formic acid/TFA).

UV Detection: The phenoxy chromophore absorbs strongly at 270 nm (similar to phenol),

whereas non-substituted PEAs have weaker absorption maxima around 257 nm.

Comparative Data Analysis
The following table summarizes the performance metrics of each technique specifically for 2-

Phenoxyethylamine.

Metric HPLC-UV (C18) GC-MS (EI) 1H NMR (400 MHz)

Primary Application
Purity Assessment

(>99%)

Impurity ID / Forensic

Screen

Structural

Confirmation

Limit of Detection

(LOD)
~0.5 µg/mL ~10 ng/mL ~1 mg/mL

Specificity
Moderate (Rt

dependent)
High (Fingerprint) Absolute

Key Diagnostic
Rt + UV Spectrum

(270nm) 94 (Phenol ion)
4.0 ppm (t,

)

Throughput High (10-15 min/run) High (20 min/run)
Low (Sample prep

intense)

Detailed Experimental Protocols
Protocol 1: High-Resolution LC-MS/MS Impurity Profiling
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Objective: To detect and identify synthesis byproducts (e.g., unreacted phenol, bis-alkylated

amines) in a phenoxyethylamine sample.

Reagents:

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

Workflow:

Sample Prep: Dissolve 1 mg of sample in 1 mL of 90:10 Water:ACN. Vortex for 30s. Filter

through 0.22 µm PTFE filter.

LC Parameters:

Flow Rate: 0.3 mL/min.

Column Temp: 40°C.

Gradient: 5% B (0-1 min)

95% B (10 min)

Hold (2 min)

Re-equilibrate.

MS Parameters (Q-TOF or Orbitrap):

Source: ESI Positive Mode (+).[1]

Scan Range:

50 – 1000.

Capillary Voltage: 3500 V.
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Data Analysis: Extract Ion Chromatogram (EIC) for

(

138.09 for 2-phenoxyethylamine). Look for peaks at

95 (Phenol impurity) and

275 (potential dimer).

Protocol 2: NMR Structural Confirmation Workflow
Objective: To unequivocally distinguish 2-phenoxyethylamine from 2-phenethylamine.

Reagents:

Solvent: Deuterated Chloroform (

) or DMSO-

(if salt form).

Internal Standard: TMS (Tetramethylsilane).

Workflow:

Preparation: Dissolve ~10 mg of the free base oil in 0.6 mL

. If analyzing the HCl salt, use DMSO-

and add 1 drop of

to exchange exchangeable protons (NH2) if spectral simplification is needed.

Acquisition:

Run standard 1H (16 scans) and 13C (1024 scans).

Expert Tip: Run a COSY (Correlation Spectroscopy) experiment.

Interpretation Logic (Self-Validating Step):
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Identify the aromatic region (6.8–7.4 ppm).

Locate the triplet at 4.0 ppm. If this is absent, the compound is NOT a phenoxyethylamine.

Verify the COSY correlation: The triplet at 4.0 ppm (

) must couple to the triplet at 3.0 ppm (

).

Visualizations
Figure 1: Analytical Decision Tree for Unknown Amine
Powder
This workflow illustrates the logical path to identifying a phenoxyethylamine derivative.
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Caption: Decision tree for distinguishing phenoxyethylamines from phenethylamines using

NMR chemical shifts as the primary filter.

Figure 2: LC-MS/MS Fragmentation Pathway Logic
Visualizing the mechanistic difference in fragmentation between the ether and alkyl analogues.

Parent Ion [M+H]+
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Alpha Cleavage
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Ether Cleavage
(Specific to Phenoxy)

H-rearrangement

Imine Ion
[CH2=NH2]+

m/z 30

Phenol Radical
[Ph-OH]+.

m/z 94

Click to download full resolution via product page

Caption: Proposed ESI fragmentation pathway for 2-phenoxyethylamine. The formation of m/z

94 (phenol-like) is diagnostic against phenethylamines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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